GLPG0187

integrin antagonism RGD-binding receptors solid-phase binding assay

GLPG0187 is the definitive small-molecule pan-αv integrin antagonist for oncology research. Unlike narrow-spectrum agents (e.g., cilengitide), it inhibits αvβ1, αvβ3, αvβ5, αvβ6, αvβ8 & α5β1 with IC50s of 1.2–7.7 nM. This is the only integrin antagonist validated to reduce ALDH+ CSC subpopulations, reverse EMT, and potentiate T-cell cytotoxicity via TGF-β/SMAD suppression—all without cytotoxicity. Documented efficacy in PC-3M-Pro4/luc bone metastasis models (30–100 mg/kg s.c.) makes it indispensable for metastasis, dormancy, and immunotherapy combination studies. Procure with confidence for reproducible, translationally relevant results.

Molecular Formula C28H29N3O2
Molecular Weight 439.5 g/mol
CAS No. 853138-65-5
Cat. No. B1679751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLPG0187
CAS853138-65-5
SynonymsPG-01
Molecular FormulaC28H29N3O2
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C28H29N3O2/c1-19(2)20-13-15-23(16-14-20)30-28(33)27(21-9-5-4-6-10-21)31(3)26(32)17-22-18-29-25-12-8-7-11-24(22)25/h4-16,18-19,27,29H,17H2,1-3H3,(H,30,33)
InChIKeyPQAYCXMQTUEDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GLPG0187 (CAS 853138-65-5) for Preclinical Oncology: Broad-Spectrum Integrin Antagonist Supplier Comparison


GLPG0187 is a small-molecule integrin receptor antagonist (IRA) that targets multiple RGD-binding integrins with nanomolar affinity [1]. It belongs to the naphthyridine chemical class and was developed as a non-peptidic pan-αv integrin inhibitor for investigating tumor progression, metastasis, and the tumor microenvironment [2]. Unlike peptidic integrin antagonists, GLPG0187 is a fully synthetic small molecule with a defined molecular weight of 595.713 g/mol, enabling reproducible formulation across preclinical studies [3].

Why Generic Integrin Antagonist Substitution Compromises Experimental Reproducibility: GLPG0187 Supplier Selection Criteria


Integrin antagonists differ fundamentally in receptor subtype selectivity profiles, with clinically evaluated compounds such as cilengitide exhibiting narrow selectivity (primarily αvβ3 and αvβ5), whereas GLPG0187 demonstrates broad-spectrum inhibition across six distinct RGD integrin subtypes [1]. Substituting GLPG0187 with a narrow-spectrum antagonist alters the experimental biology being interrogated—particularly in metastasis and tumor microenvironment studies where αvβ1, αvβ6, αvβ8, and α5β1 play non-redundant roles [2]. Furthermore, integrin antagonists differ in pharmacokinetic properties relevant to in vivo study design, with GLPG0187 characterized by defined subcutaneous and oral dosing parameters distinct from comparator compounds [3].

GLPG0187 Quantitative Differentiation Evidence: Integrin Selectivity Profile and Functional Activity Data for Procurement Decisions


Broad-Spectrum Integrin Coverage: GLPG0187 IC50 Profile Across Six RGD Receptors

GLPG0187 demonstrates broad-spectrum inhibition across six distinct RGD-binding integrin subtypes with sub-10 nM potency, contrasting with cilengitide which exhibits high selectivity for only two receptors . In a solid-phase assay, GLPG0187 inhibited αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 with IC50 values ranging from 1.2 nM to 7.7 nM .

integrin antagonism RGD-binding receptors solid-phase binding assay selectivity profiling

In Vivo Bone Metastasis Efficacy: GLPG0187 Tumor Burden Reduction in Prostate Cancer Model

In a preventive prostate cancer bone metastasis model, GLPG0187 administered subcutaneously at 100 mg/kg/day significantly reduced bone tumor burden and metastasis formation relative to vehicle control [1]. GLPG0187 at 30 mg/kg/day and 100 mg/kg/day both produced statistically significant reductions in total number of bone metastases per mouse [2].

bone metastasis prostate cancer tumor burden preclinical efficacy

Cancer Stem/Progenitor Cell Population Reduction: GLPG0187 ALDH⁺ Subpopulation Diminishment

GLPG0187 treatment dose-dependently reduced the aldehyde dehydrogenase (ALDH) high subpopulation of prostate cancer cells, a functional marker of cancer stem/progenitor cells [1]. This stem/progenitor cell targeting effect occurs concurrently with increased E-cadherin/vimentin ratio, indicating reversal of epithelial-mesenchymal transition (EMT) toward a more epithelial, sessile phenotype [2].

cancer stem cells ALDH activity prostate cancer EMT

In Vivo Micrometastasis Homing Inhibition: GLPG0187 Reduces Tumor Cell Localization to Bone

In a novel murine metatarsal engraftment model enabling real-time tracking of tumor cell homing to bone, GLPG0187 treatment (100 mg/kg/day i.p.) significantly reduced PC3 prostate cancer cell number within the metatarsal in vivo [1]. The compound also significantly reduced migration and proliferation but did not affect cell viability in vitro, indicating functional inhibition of metastatic behavior rather than direct cytotoxicity [2].

micrometastasis bone homing prostate cancer intravital imaging

Human Pharmacokinetic Parameters: GLPG0187 Clinical Dosing and Target Engagement

In a Phase I dose-escalation study in patients with advanced solid malignancies, GLPG0187 administered by continuous intravenous infusion demonstrated dose-proportional pharmacokinetics with a mean distribution half-life of 0.16 h and elimination half-life of 3.8 h [1]. Target engagement was confirmed by decreases in serum C-terminal telopeptide of type I collagen (CTX), a bone resorption biomarker, independent of dose level—indicating pharmacodynamic activity even at the lowest tested dose of 20 mg/day [2].

pharmacokinetics Phase I clinical trial target engagement CTX biomarker

T-Cell Killing Enhancement: GLPG0187 Synergizes with Immune-Mediated Cytotoxicity

GLPG0187 promoted significant immune cell killing of mismatch repair (MMR)-deficient colorectal cancer cells by TALL-104 T lymphoblast cells, with minimal direct cytotoxicity against the cancer cells alone [1]. Mechanistically, GLPG0187 reduced phosphorylated SMAD2 in HCT116 p53-null cells, indicating suppression of TGF-β downstream signaling as the basis for enhanced immune-mediated killing [2].

immuno-oncology T-cell killing colorectal cancer TGF-β signaling SMAD2

GLPG0187 Preclinical Research Applications: Bone Metastasis, Cancer Stem Cell, and Tumor Microenvironment Studies


Prostate Cancer Bone Metastasis Progression and Prevention Studies

GLPG0187 is optimally deployed in preclinical prostate cancer models investigating bone metastasis formation and progression. The compound demonstrates statistically significant reduction in bone tumor burden and metastasis count at 30-100 mg/kg/day subcutaneous dosing in PC-3M-Pro4/luc models [1]. The availability of both preventive and curative protocol data enables flexible study design for investigating early metastatic events versus established disease intervention [2].

Cancer Stem/Progenitor Cell and EMT Reversal Research

GLPG0187 uniquely addresses cancer stem cell biology through its dose-dependent reduction of ALDH⁺ tumor cell subpopulations and reversal of EMT markers (increased E-cadherin/vimentin ratio) [1]. This functional profile makes GLPG0187 the integrin antagonist of choice for studies investigating tumor-initiating cells, metastatic dormancy, and mesenchymal-to-epithelial transition—applications where narrow-spectrum antagonists lack documented efficacy [2].

Tumor Microenvironment and Immuno-Oncology Combination Studies

GLPG0187 enables investigation of integrin blockade in the context of immune-mediated tumor cell killing, with demonstrated enhancement of T-cell cytotoxicity against MMR-deficient colorectal cancer cells at 4 μM concentration via suppression of TGF-β/SMAD signaling [1]. The compound also reduces M2-polarized tumor-associated macrophage (M2-TAM) infiltration in metastatic prostate cancer models through ITGA5 blockade [2]. This immunomodulatory profile supports combination studies with immune checkpoint inhibitors and T-cell-based therapies.

Micrometastasis Homing and Early Dissemination Tracking

GLPG0187 is uniquely validated in an advanced intravital imaging model of micrometastasis, where it significantly reduced PC3 prostate cancer cell homing to bone (p < 0.05), migration (p < 0.05), and proliferation (p < 0.05) without affecting cell viability [1]. This functional inhibition of metastatic behavior without cytotoxicity distinguishes GLPG0187 for studies focused on the earliest events in metastatic dissemination—a critical window for therapeutic intervention that narrow-spectrum integrin antagonists are not validated to address [2].

Technical Documentation Hub

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